
Itopride N-Oxide
Übersicht
Beschreibung
Itopride N-Oxide is a metabolite of Itopride, a prokinetic benzamide derivative. Itopride is primarily used to treat gastrointestinal conditions such as functional dyspepsia and gastroparesis. This compound is formed through the oxidation of the tertiary amine N-dimethyl group in Itopride by the enzyme flavin-containing monooxygenase (FMO3) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Itopride N-Oxide involves the oxidation of Itopride. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a temperature range of 25-30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Itopride N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized products.
Reduction: this compound can be reduced back to Itopride using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: More oxidized derivatives of this compound.
Reduction: Itopride.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics of Itopride N-Oxide
The pharmacokinetics of this compound reveal significant insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Following oral administration, itopride is rapidly absorbed with peak plasma concentrations achieved within 35 minutes .
- Metabolism : It is primarily metabolized in the liver to its N-oxide form via flavin-containing monooxygenases. This metabolic pathway influences the pharmacokinetic profiles of both itopride and its N-oxide .
- Elimination : The elimination half-life of itopride is approximately 6 hours, with renal excretion being the primary route for both the parent compound and its metabolites .
Treatment of Gastrointestinal Disorders
This compound's primary application lies in treating various gastrointestinal conditions:
- Functional Dyspepsia : Clinical trials have demonstrated that itopride significantly alleviates symptoms associated with functional dyspepsia compared to placebo treatments .
- Gastroparesis : Itopride has shown efficacy in improving gastric emptying rates in patients with delayed gastric emptying, thus enhancing overall digestive function .
Drug Interaction Studies
Recent studies have investigated the interactions between itopride and other compounds. For instance, co-administration with trimethylamine in humanized-liver mice revealed that trimethylamine can suppress the plasma concentrations of this compound in a dose-dependent manner. This interaction highlights the importance of considering dietary components when prescribing itopride .
Sustained Release Formulations
Research has focused on developing sustained-release formulations of itopride to enhance its therapeutic efficacy:
- A study evaluated various polymer-based formulations aimed at improving mucoadhesive properties and prolonging drug release profiles. Results indicated that certain formulations significantly improved bioavailability compared to standard commercial products like Ganaton® .
Mucoadhesive Nanocrystals
Another innovative approach involved creating mucoadhesive nanocrystals of itopride hydrochloride. These formulations demonstrated enhanced retention and improved bioavailability in gastrointestinal applications, suggesting potential for better patient compliance and therapeutic outcomes .
Comparative Efficacy
In comparative studies against other prokinetic agents such as metoclopramide and cisapride, itopride has been found to be equally or more effective in managing symptoms related to altered gastrointestinal motility. This establishes it as a valuable option in the therapeutic arsenal for gastrointestinal disorders .
Wirkmechanismus
Itopride N-Oxide exerts its effects by increasing the release of acetylcholine through dopamine D2-receptor antagonistic activity and inhibiting the enzyme acetylcholinesterase. This results in enhanced gastrointestinal motility, increased lower esophageal sphincter pressure, stimulated gastric motility, accelerated gastric emptying, and improved gastro-duodenal coordination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoclopramide: Another prokinetic agent that acts as a dopamine D2 receptor antagonist.
Domperidone: A dopamine D2 receptor antagonist used to treat nausea and vomiting.
Cisapride: A prokinetic agent that increases gastrointestinal motility by enhancing the release of acetylcholine.
Uniqueness
Itopride N-Oxide is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action results in a more pronounced effect on gastrointestinal motility compared to other similar compounds .
Biologische Aktivität
Itopride N-Oxide is a derivative of the prokinetic agent Itopride, which has garnered attention for its unique pharmacological properties and biological activity. This article delves into the mechanisms of action, pharmacokinetics, and therapeutic implications of this compound, supported by data tables and case studies.
This compound exhibits a dual mechanism of action that enhances gastrointestinal motility:
- Dopamine D2 Receptor Antagonism : Itopride acts as an antagonist to dopamine D2 receptors. Dopamine typically inhibits acetylcholine (ACh) release from myenteric motor neurons, which decreases gastrointestinal motility. By blocking these receptors, Itopride facilitates increased ACh release, thereby promoting gastric motility and enhancing lower esophageal sphincter pressure .
- Acetylcholinesterase Inhibition : Itopride also inhibits acetylcholinesterase (AChE), the enzyme responsible for degrading ACh. This inhibition leads to elevated levels of ACh in the gastrointestinal tract, further stimulating smooth muscle contraction and enhancing digestive processes .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics relevant to its clinical use:
- Absorption : Itopride is rapidly absorbed with peak plasma concentrations occurring approximately 30 minutes post-administration. Its oral bioavailability is around 60%, influenced by first-pass metabolism in the liver .
- Metabolism : The major metabolic pathway involves N-oxidation mediated by flavin-containing monooxygenases (FMO). This transformation is crucial for the conversion of Itopride to its active metabolite, this compound .
- Elimination : The compound is primarily excreted via the kidneys, both as unchanged drug and metabolites. The biological half-life is approximately 6 hours .
Case Studies and Clinical Trials
Several studies have evaluated the efficacy and safety of this compound in clinical settings:
- Study on Functional Dyspepsia : A multicenter trial compared Itopride with cisapride in patients suffering from functional dyspepsia. Results indicated that 79.3% of patients receiving Itopride experienced moderate to significant improvement in symptoms over two weeks .
- Combination Therapy with Ranitidine : Research demonstrated that combining Itopride with ranitidine significantly enhanced prokinetic effects compared to either agent alone. The study utilized isolated duodenal muscle preparations to measure contractile responses, establishing a synergistic effect that could improve therapeutic outcomes in gastrointestinal disorders .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 30 minutes post-dose |
Oral Bioavailability | ~60% |
Half-Life | ~6 hours |
Major Metabolic Pathway | N-oxidation via FMO |
Excretion Route | Renal (unchanged & metabolites) |
Table 2: Efficacy of Itopride in Clinical Trials
Study Type | Comparison Drug | Improvement Rate (%) |
---|---|---|
Functional Dyspepsia Trial | Cisapride | 79.3 |
Ranitidine Combination Study | Ranitidine | Statistically significant enhancement |
Eigenschaften
IUPAC Name |
2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-22(2,24)11-12-27-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(25-3)19(13-16)26-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXRVVNIISGQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849552 | |
Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141996-98-7 | |
Record name | Itopride N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141996987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ITOPRIDE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78XTV4HJE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Itopride in humans, and how does this relate to Itopride N-Oxide?
A1: Itopride is primarily metabolized in the liver by Flavin-containing monooxygenase 3 (FMO3) to form its major metabolite, this compound. [] This metabolic pathway contributes to a significant portion of Itopride elimination, with urinary excretion studies showing that this compound accounts for 75.4% of the eliminated drug compared to only 3.7% for the unchanged Itopride. [] This highlights the significant role of FMO3 in Itopride metabolism.
Q2: Why is the study of Itopride and its N-Oxide metabolite relevant to pharmacogenetics?
A2: Research suggests that Itopride could serve as a valuable probe for investigating human FMO3 activity. [] Variations in the FMO3 gene can lead to interindividual differences in enzyme activity, potentially impacting Itopride metabolism and therapeutic response. A study examining the "Effect of two-linked mutations of the FMO3 gene on itopride metabolism in Chinese healthy volunteers" [, ] directly addresses this connection, highlighting the importance of considering genetic variability in drug metabolism.
Q3: What analytical method has been developed to quantify Itopride and this compound in biological samples?
A3: Researchers have developed and validated a highly sensitive and specific method using high-performance liquid chromatography coupled with positive ion electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) to simultaneously measure Itopride and this compound concentrations in human plasma and urine. [] This method employed a simple liquid-liquid extraction procedure and achieved a low limit of quantification, making it suitable for pharmacokinetic and pharmacogenetic studies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.